molecular formula C13H18O3 B1363900 3-(4-tert-butylphenoxy)propanoic Acid CAS No. 23067-72-3

3-(4-tert-butylphenoxy)propanoic Acid

Cat. No.: B1363900
CAS No.: 23067-72-3
M. Wt: 222.28 g/mol
InChI Key: MFWXGILWCBBIOC-UHFFFAOYSA-N
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Description

3-(4-tert-Butylphenoxy)propanoic Acid is an organic compound with the molecular formula C13H18O3 It is a derivative of propanoic acid, where the hydrogen atom of the carboxyl group is replaced by a 4-tert-butylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-tert-Butylphenoxy)propanoic Acid typically involves the reaction of 4-tert-butylphenol with 3-chloropropanoic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the carbon atom of the 3-chloropropanoic acid, resulting in the formation of the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-tert-Butylphenoxy)propanoic Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

    Oxidation: The major products include carboxylic acids or ketones.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The major products depend on the specific substitution reaction, such as nitro or halogenated derivatives.

Scientific Research Applications

3-(4-tert-Butylphenoxy)propanoic Acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 3-(4-tert-Butylphenoxy)propanoic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group can interact with hydrophobic pockets in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions can lead to the inhibition or activation of specific biochemical pathways, depending on the target and the context of the study.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-tert-Butylphenyl)butanoic Acid
  • 4-(4-tert-Butylphenoxy)butanoic Acid
  • 2-(4-tert-Butylphenoxy)propanoic Acid

Uniqueness

3-(4-tert-Butylphenoxy)propanoic Acid is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research applications.

Properties

IUPAC Name

3-(4-tert-butylphenoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-13(2,3)10-4-6-11(7-5-10)16-9-8-12(14)15/h4-7H,8-9H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFWXGILWCBBIOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90366682
Record name 3-(4-tert-butylphenoxy)propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90366682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23067-72-3
Record name 3-(4-tert-butylphenoxy)propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90366682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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